molecular formula C16H19ClINO B4246782 N-[(2-ethoxy-5-iodophenyl)methyl]-1-phenylmethanamine;hydrochloride

N-[(2-ethoxy-5-iodophenyl)methyl]-1-phenylmethanamine;hydrochloride

Cat. No.: B4246782
M. Wt: 403.68 g/mol
InChI Key: XSLHZGIEEQMBCP-UHFFFAOYSA-N
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Description

N-[(2-ethoxy-5-iodophenyl)methyl]-1-phenylmethanamine;hydrochloride is an organic compound that belongs to the class of substituted benzylamines. This compound is characterized by the presence of a benzyl group attached to a methanamine moiety, which is further substituted with an ethoxy group and an iodine atom on the phenyl ring. The hydrochloride salt form enhances its solubility in water, making it suitable for various applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2-ethoxy-5-iodophenyl)methyl]-1-phenylmethanamine;hydrochloride typically involves a multi-step process:

    Formation of the Benzylamine Core: The initial step involves the synthesis of the benzylamine core, which can be achieved through the reductive amination of benzaldehyde with an appropriate amine source.

    Introduction of the Ethoxy Group: The ethoxy group can be introduced via an etherification reaction, where the phenol derivative is treated with an ethylating agent such as ethyl iodide in the presence of a base.

    Iodination: The iodination of the phenyl ring is carried out using iodine or an iodine-containing reagent under suitable conditions to ensure selective substitution at the desired position.

    Formation of the Hydrochloride Salt: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. Quality control measures, such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy, are employed to monitor the product’s quality.

Chemical Reactions Analysis

Types of Reactions

N-[(2-ethoxy-5-iodophenyl)methyl]-1-phenylmethanamine;hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.

    Substitution: The iodine atom on the phenyl ring can be substituted with other nucleophiles through nucleophilic aromatic substitution reactions, using reagents such as sodium methoxide or potassium cyanide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol, potassium cyanide in dimethyl sulfoxide.

Major Products Formed

    Oxidation: Corresponding benzyl alcohols or carboxylic acids.

    Reduction: Reduced amines or alcohols.

    Substitution: Substituted phenyl derivatives with various functional groups.

Scientific Research Applications

N-[(2-ethoxy-5-iodophenyl)methyl]-1-phenylmethanamine;hydrochloride has diverse applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential lead compound in drug discovery and development.

    Industry: Utilized in the synthesis of specialty chemicals and intermediates for pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of N-[(2-ethoxy-5-iodophenyl)methyl]-1-phenylmethanamine;hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The ethoxy and iodine substituents play a crucial role in enhancing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    N-benzyl-1-(2-ethoxyphenyl)methanamine hydrochloride: Lacks the iodine substituent, resulting in different reactivity and biological activity.

    N-benzyl-1-(2-iodophenyl)methanamine hydrochloride: Lacks the ethoxy group, affecting its solubility and interaction with molecular targets.

    N-benzyl-1-(2-ethoxy-5-bromophenyl)methanamine hydrochloride: Substituted with bromine instead of iodine, leading to variations in reactivity and biological effects.

Uniqueness

N-[(2-ethoxy-5-iodophenyl)methyl]-1-phenylmethanamine;hydrochloride is unique due to the presence of both ethoxy and iodine substituents on the phenyl ring. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications in research and industry.

Properties

IUPAC Name

N-[(2-ethoxy-5-iodophenyl)methyl]-1-phenylmethanamine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18INO.ClH/c1-2-19-16-9-8-15(17)10-14(16)12-18-11-13-6-4-3-5-7-13;/h3-10,18H,2,11-12H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XSLHZGIEEQMBCP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)I)CNCC2=CC=CC=C2.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19ClINO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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N-[(2-ethoxy-5-iodophenyl)methyl]-1-phenylmethanamine;hydrochloride
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N-[(2-ethoxy-5-iodophenyl)methyl]-1-phenylmethanamine;hydrochloride
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N-[(2-ethoxy-5-iodophenyl)methyl]-1-phenylmethanamine;hydrochloride
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N-[(2-ethoxy-5-iodophenyl)methyl]-1-phenylmethanamine;hydrochloride
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N-[(2-ethoxy-5-iodophenyl)methyl]-1-phenylmethanamine;hydrochloride
Reactant of Route 6
N-[(2-ethoxy-5-iodophenyl)methyl]-1-phenylmethanamine;hydrochloride

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